molecular formula C10H8N4 B081596 2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole CAS No. 14488-04-1

2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole

Cat. No.: B081596
CAS No.: 14488-04-1
M. Wt: 184.2 g/mol
InChI Key: LLRCPNSJQSTQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biomolecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst. This reaction forms the benzimidazole ring. Subsequently, the imidazole ring is introduced through a cyclization reaction involving an appropriate aldehyde and ammonium acetate under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) iodide can be used to facilitate the cyclization process, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The imidazole and benzimidazole rings facilitate binding through hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 2-(1H-imidazol-2-yl)phenol
  • 2-(1H-imidazol-2-yl)thiazole

Uniqueness

2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole is unique due to its dual-ring structure, which provides enhanced stability and reactivity compared to similar compounds. This dual-ring system allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEWLNDAMUOKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 3
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 4
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 5
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 6
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole

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